3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile
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Overview
Description
3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile is an organic compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of cyano, hydroxyethyl, and amino groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile typically involves the reaction of 2-aminoethanol with acrylonitrile under controlled conditions . The reaction proceeds via nucleophilic addition of the amino group to the acrylonitrile, followed by cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound .
Chemical Reactions Analysis
Types of Reactions: 3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. The hydroxyethyl and amino groups facilitate its reactivity, allowing it to form bonds with electrophiles and other reactive species .
Comparison with Similar Compounds
- 3-(2-Hydroxyethylamino)propanenitrile
- 3-(2-Cyanoethylamino)propanenitrile
- 3-(2-Hydroxyethyl-(2-cyanoethyl)amino)propanenitrile
Uniqueness: 3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile is unique due to the presence of both cyano and hydroxyethyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
6305-56-2 |
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Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-[2-cyanoethyl(2-hydroxyethyl)amino]propanenitrile |
InChI |
InChI=1S/C8H13N3O/c9-3-1-5-11(7-8-12)6-2-4-10/h12H,1-2,5-8H2 |
InChI Key |
KFCMMJDSUVSXAJ-UHFFFAOYSA-N |
SMILES |
C(CN(CCC#N)CCO)C#N |
Canonical SMILES |
C(CN(CCC#N)CCO)C#N |
Origin of Product |
United States |
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